molecular formula C7H10N2 B7896356 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole

1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole

Cat. No.: B7896356
M. Wt: 122.17 g/mol
InChI Key: DTYIOVHQBPAFRT-UHFFFAOYSA-N
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Description

1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a methyl group at the first position and a prop-1-en-2-yl group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with an appropriate alkylating agent, such as prop-1-en-2-yl bromide, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in the pyrazole ring attacks the electrophilic carbon in the alkylating agent, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogens, alkyl halides, and organometallic compounds under various conditions, including the presence of catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrazole carboxylic acids or ketones, while reduction reactions may produce pyrazoline derivatives. Substitution reactions can result in a wide range of functionalized pyrazole compounds.

Scientific Research Applications

1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of specific enzymes involved in microbial growth, resulting in antimicrobial effects. Alternatively, it may bind to receptors on cancer cells, triggering apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-methyl-4-(propan-2-yl)cyclohex-1-ene: This compound shares a similar structural motif but differs in the ring system and functional groups.

    Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate:

    Limonene: A cyclic monoterpene with a similar prop-1-en-2-yl group but different overall structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(2)7-4-8-9(3)5-7/h4-5H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYIOVHQBPAFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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